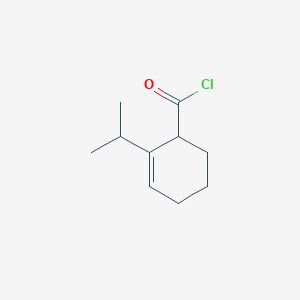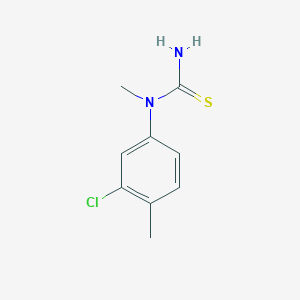![molecular formula C17H30O5Si B13784426 (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It features a cyclopenta[c]pyran ring system, which is a fused bicyclic structure, and several functional groups including a tert-butyldimethylsilyl ether, a hydroxyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the functional groups. The tert-butyldimethylsilyl ether is usually introduced via a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole. The hydroxyl group can be introduced through selective reduction, and the carboxylate ester is typically formed via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate can undergo a variety of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylate ester can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., HCl, TFA)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Free hydroxyl compounds
科学的研究の応用
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate: shares similarities with other silyl-protected hydroxyl compounds and cyclopenta[c]pyran derivatives.
Uniqueness
- The combination of the tert-butyldimethylsilyl ether, hydroxyl group, and carboxylate ester in a single molecule makes it unique. This combination of functional groups allows for diverse reactivity and potential applications in various fields.
特性
分子式 |
C17H30O5Si |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
methyl (4aS,7aS)-1-[tert-butyl(dimethyl)silyl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H30O5Si/c1-16(2,3)23(6,7)22-15-13-11(8-9-17(13,4)19)12(10-21-15)14(18)20-5/h10-11,13,15,19H,8-9H2,1-7H3/t11-,13-,15?,17?/m1/s1 |
InChIキー |
JQAYOLMKFAZCGW-GPVNUZHYSA-N |
異性体SMILES |
CC1(CC[C@H]2[C@@H]1C(OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C)O |
正規SMILES |
CC1(CCC2C1C(OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






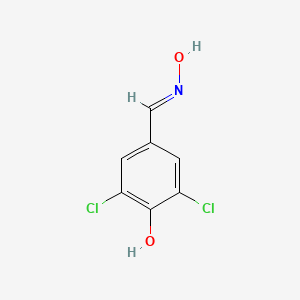
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)

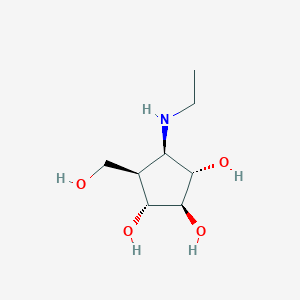
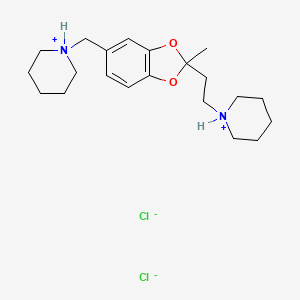
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
